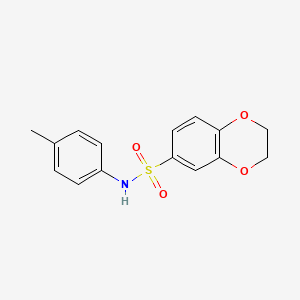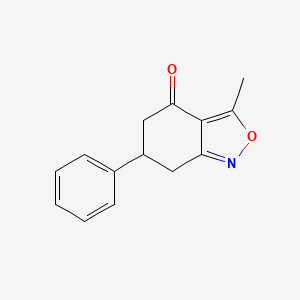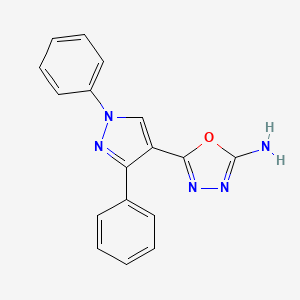
4-chloro-2-methylphenyl (4-ethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate involves several steps, including alkylation, reduction, and etherification reactions. For example, ethyl-2-(4-aminophenoxy) acetate, a related compound, is synthesized by alkylation of 4-nitrophenol followed by selective reduction. These reactions are typically carried out under controlled conditions to yield the desired products in pure form (Altowyan et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray single crystal structure determination. This analysis can reveal details such as cell parameters and crystallization in specific crystal systems. For instance, ethyl-2-(4-aminophenoxy) acetate crystallizes in the triclinic crystal system and its molecular packing is influenced by various non-covalent interactions (Altowyan et al., 2022).
Chemical Reactions and Properties
The chemical behavior of compounds like 4-chloro-2-methylphenyl (4-ethylphenoxy)acetate can be complex and varies based on the substituents and reaction conditions. For example, the chlorination of aryl acetates has been studied, revealing insights into reaction rates and product determination, which are influenced by factors such as electrophilic attack and steric inhibition (Mare et al., 1977).
Applications De Recherche Scientifique
Synthesis and Characterization for Analgesic and Anti-inflammatory Activities
A study focused on synthesizing and characterizing 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives starting from 4-chloro-m-cresol, leading to ethyl (4-chloro-3-methylphenoxy) acetate. These derivatives were evaluated for their analgesic and anti-inflammatory activities, showing significant potential. Novel oxadiazole derivatives exhibited potent activities, indicating the compound's utility in developing analgesic and anti-inflammatory agents (Dewangan et al., 2015).
Molecular Imprinting for Trace Determination in Complex Matrices
Another application involves the use of molecular imprinted polymers (MIPs) for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples. This approach highlights the compound's relevance in detecting and controlling pesticide exposure, showcasing its importance in environmental and public health contexts (Omidi et al., 2014).
Antimicrobial Evaluation of Novel Derivatives
Research into synthesizing novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate explored its antimicrobial potential. These compounds demonstrated significant antibacterial and antifungal activities, offering insights into new antimicrobial agents (Fuloria et al., 2009).
Corrosion Inhibition in Mild Steel
A study investigated the corrosion inhibition behavior of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, for mild steel in hydrochloric acid solution. The research demonstrated the compound's efficacy as a corrosion inhibitor, providing valuable insights for industrial applications in protecting metals against corrosion (Lgaz et al., 2017).
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl) 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-13-4-7-15(8-5-13)20-11-17(19)21-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLLAWGKWQUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl 2-(4-ethylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)


![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)


![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)


![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)